N'~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IODOBENZOHYDRAZIDE
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Overview
Description
N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide typically involves a multi-step process. One common method includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones . The resulting intermediate is then subjected to further reactions to introduce the iodobenzohydrazide moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzeneamine: Similar structure but lacks the iodo group.
(Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl]thiazolidine-2,4-diones: Contains additional functional groups that may enhance its biological activity.
Uniqueness
N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications.
Properties
Molecular Formula |
C23H17IN4O |
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Molecular Weight |
492.3 g/mol |
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C23H17IN4O/c24-21-14-8-7-13-20(21)23(29)26-25-15-18-16-28(19-11-5-2-6-12-19)27-22(18)17-9-3-1-4-10-17/h1-16H,(H,26,29)/b25-15+ |
InChI Key |
QYFKYSXCPMZYJV-MFKUBSTISA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3I)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3I)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3I)C4=CC=CC=C4 |
Origin of Product |
United States |
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